1,3-Dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is notable for its potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in metabolic pathways. The structure incorporates a morpholino group and a phenylethyl moiety, which are essential for its biological activity.
This compound is classified as a purine derivative, specifically a 2,6-dione, which indicates the presence of two carbonyl groups in its structure. It is also categorized under compounds that exhibit enzyme inhibition properties, particularly targeting dipeptidyl peptidase IV (DPP-IV) and other related pathways .
The synthesis of 1,3-dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step synthetic routes that utilize various organic reactions. Key methods include:
Technical Details
The synthesis may require specific reagents such as morpholine derivatives and phenylethyl ketones. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular formula for 1,3-dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is . The structure features:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to understand its spatial arrangement and interactions with biological macromolecules.
1,3-dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione can participate in various chemical reactions:
Technical Details
The reactivity profile can be assessed through kinetic studies to determine the rate of inhibition against target enzymes. High-performance liquid chromatography (HPLC) may be used to monitor reaction progress.
The mechanism of action for 1,3-dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione primarily involves its interaction with DPP-IV:
Studies have shown that modifications to the morpholino or phenylethyl groups can significantly affect binding affinity and inhibition potency .
Key physical properties include:
Chemical properties include:
Relevant data can be obtained from databases such as PubChem or Sigma-Aldrich .
1,3-dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Further research is ongoing to explore additional therapeutic uses based on its biochemical properties and mechanisms .
Purine-dione derivatives constitute a pharmaceutically significant class of heterocyclic compounds with a rich legacy in drug discovery. The foundational scaffold, xanthine (1,3-dimethylpurine-2,6-dione), occurs naturally in caffeine and theophylline, which have been utilized for centuries as central nervous system stimulants and bronchodilators [7]. Contemporary medicinal chemistry has systematically exploited this core structure through targeted substitutions to enhance bioactivity and selectivity. The patent landscape reveals accelerating innovation, exemplified by USP1/UAF1 complex inhibitors derived from purine-diones for oncology applications (e.g., targeting DNA damage response pathways in osteosarcoma and glioblastoma) [5]. Parallel developments include caffeine-derived inhibitors of mitochondrial methylenetetrahydrofolate dehydrogenase (MTHFD2)—an enzyme overexpressed in carcinomas—where 8-morpholino substitution proved critical for nanomolar enzymatic inhibition [7]. These advances highlight the scaffold’s versatility across therapeutic areas, including anticancer agents, antibacterial compounds (e.g., thieno[2,3-d]pyrimidinediones) [2], and analgesics [1].
Table 1: Evolution of Purine-Dione Therapeutics
Era | Representative Compound | Therapeutic Application | Key Structural Features |
---|---|---|---|
Pre-1900s | Caffeine | CNS stimulation | Natural 1,3,7-trimethylxanthine |
1980s | Pentoxifylline | Peripheral vascular disease | 1-(5-Oxohexyl)-3,7-dimethylxanthine |
2000s | MTHFD2 inhibitors (e.g., WO2017106352A1) | Anticancer | 8-Morpholino caffeine derivatives |
2020s | USP1 inhibitors (e.g., US20240059689A1) | DNA damage sensitizers | 7-Phenacyl-8-substituted purinediones |
The strategic incorporation of morpholino and phenylethylketone groups at the 8- and 7-positions of purine-diones respectively induces profound effects on molecular recognition and physicochemical properties. Morpholino (tetrahydro-1,4-oxazine), a saturated six-membered heterocycle with a tertiary nitrogen and oxygen atom, enhances water solubility through hydrogen bond acceptance while maintaining moderate lipophilicity (logP reduction of ~0.5–1.0 units) [6]. In enzymatic systems like MTHFD2, morpholino’s conformational flexibility enables optimal hydrogen bonding with catalytic residues, as evidenced by 8-morpholinocaffeine derivatives showing >50-fold potency increases over unsubstituted analogs [7]. Concurrently, the 7-(2-oxo-2-phenylethyl) moiety introduces a planar benzoyl group that facilitates π-π stacking interactions with tyrosine or phenylalanine residues in hydrophobic binding pockets. This is structurally analogous to 1,3-dimethyl-7-(2-phenylethyl)purinediones, where the phenyl group enhanced binding affinity for adenosine receptors by 12-fold versus ethyl substituents [4] [9]. Spectroscopic analyses (NMR, IR) confirm that the ketone carbonyl engages in stable dipole-dipole interactions with serine or threonine residues, further stabilizing ligand-enzyme complexes [10].
Table 2: Electronic and Steric Properties of Key Substituents
Substituent | H-Bond Acceptor Capacity | Lipophilicity (π) | Steric Bulk (Es) | Primary Bioactive Role |
---|---|---|---|---|
8-Morpholino | 2 acceptors (O, N) | -0.41 | -0.78 | Solubilization & hinge binding |
7-(2-Oxo-2-phenylethyl) | 1 acceptor (C=O) | +1.92 | -1.24 | Hydrophobic stacking & dipole anchoring |
1,3-Dimethyl | None | +0.60 | -0.55 | Metabolic stabilization |
The bioactivity of 1,3-dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)purinedione emerges from cooperative interactions between its substituents rather than additive effects. Molecular modeling indicates that the 1,3-dimethyl groups enforce a coplanar orientation of the purinedione core, allowing the 8-morpholino nitrogen to align parallel to the H-bond donor region of kinase ATP-binding sites [6]. Simultaneously, the 7-(2-oxo-2-phenylethyl) side chain adopts a perpendicular orientation, positioning the phenyl ring for edge-to-face stacking with hydrophobic residues. This geometric synergy was validated in analgesic purine derivatives, where 8-methoxy-7-carboxamides showed 92% writhing inhibition in mice—significantly outperforming monosubstituted analogs [1]. Similarly, replacing morpholino with piperidine diminishes phosphodiesterase IV inhibition by 15-fold due to loss of oxygen-mediated hydration, while substituting the phenylketone with cyclohexyl abolishes antibacterial activity in thienopyrimidinediones [2] [8]. Structure-activity relationship (SAR) studies further demonstrate that electron-withdrawing para-substituents on the phenyl ring (e.g., Cl, CF₃) enhance anticancer potency by 40–60% in USP1 inhibitors, likely through improved hydrophobic contact surface area [5] [10].
Table 3: Synergistic SAR in Purine-Dione Derivatives
Position | Substituent | Enzymatic IC₅₀ | Cell-Based EC₅₀ | Key Synergistic Partner |
---|---|---|---|---|
8 | Morpholino | 0.18 μM | 1.2 μM | 7-Phenylethylketone |
8 | Piperidino | 2.7 μM | 18 μM | None (reduced potency) |
7 | 2-Oxo-2-phenylethyl | 0.22 μM | 1.4 μM | 8-Morpholino |
7 | 2-Hydroxyethyl | >50 μM | >100 μM | None (inactive) |
Data compiled from [1] [5] [8]
Compound Nomenclature Index
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0